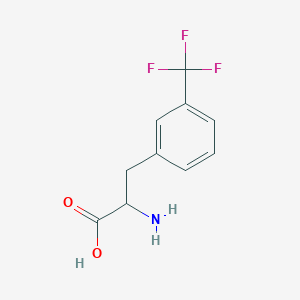

3-(Trifluoromethyl)-dl-phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980024 | |

| Record name | 3-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63701-37-1 | |

| Record name | 3-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Trifluoromethyl)-dl-phenylalanine

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated analogues have emerged as exceptionally powerful tools. The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, into an amino acid scaffold is not a trivial modification. It is a deliberate design choice that leverages the unique physicochemical properties of fluorine to overcome biological barriers and enhance therapeutic potential. This guide provides an in-depth exploration of this compound, a key building block that exemplifies the strategic advantage of fluorination. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and critical applications, offering researchers and drug development professionals a comprehensive technical resource.

Core Physicochemical Profile

This compound is a synthetically-derived, non-proteogenic amino acid. It is a racemic mixture of its D- and L-enantiomers. The defining feature is the trifluoromethyl group substituted at the meta-position of the phenyl ring. This single modification dramatically alters its electronic and steric properties compared to natural phenylalanine. The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group highly stable to metabolic degradation.[1] Furthermore, its strong electron-withdrawing nature and significant lipophilicity are key to its utility in modulating the properties of peptides and small molecules.[1][2]

Below is a summary of its key physicochemical properties, with data presented for the individual enantiomers where available, as they are more commonly characterized for specific applications like peptide synthesis.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [3] |

| Synonyms | DL-Phe(3-CF3)-OH | [3][4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |

| Molecular Weight | 233.19 g/mol | [5] |

| Appearance | White to off-white powder | [4] |

| CAS Number (DL) | 71795-36-7 | N/A |

| CAS Number (L-form) | 14464-68-7 | [4] |

| CAS Number (D-form) | 14464-67-6 | [3] |

| Melting Point (L-form) | 191-193 °C | [4] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [3][4] |

Molecular Structure Diagram

Caption: Chemical structure of 3-(Trifluoromethyl)-phenylalanine.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is essential for its use in synthesis and biological assays. A combination of NMR, mass spectrometry, and infrared spectroscopy provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both H-H and H-F coupling. The α- and β-protons of the alanine backbone will appear as multiplets.

-

¹³C NMR: The carbon spectrum is distinguished by the signal for the trifluoromethyl carbon, which appears as a quartet due to C-F coupling. The aromatic carbons also show coupling to the fluorine atoms.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is highly sensitive to the electronic environment.[6][7]

Table 2: Expected NMR Chemical Shifts (Note: Exact shifts may vary based on solvent and pH. Data is representative for this structural class.)

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features | Source(s) |

| ¹H | 7.4 - 7.8 | Aromatic protons, complex multiplets | [8][9] |

| 4.0 - 4.3 | α-proton (methine), multiplet | [8][9] | |

| 3.1 - 3.4 | β-protons (methylene), multiplet | [8][9] | |

| ¹³C | ~170 | Carboxylic acid carbon | [10] |

| 125 - 140 | Aromatic carbons | [10] | |

| ~124 (q) | Trifluoromethyl carbon (quartet, ¹JCF ≈ 270 Hz) | [11] | |

| ~55 | α-carbon | [10] | |

| ~37 | β-carbon | [10] | |

| ¹⁹F | -62 to -64 | CF₃ group, singlet | [7][11] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺• is expected at m/z 233. Key fragmentation pathways involve the loss of the carboxyl group and cleavages of the amino acid side chain.[12][13]

Expected Major Fragments:

-

m/z 233: Molecular Ion [M]⁺•

-

m/z 188: Loss of the carboxyl group (-COOH)

-

m/z 159: Benzylic cleavage with loss of the amino-acid backbone

-

m/z 145: Tropylium-like ion resulting from rearrangement and loss of CF₂

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Source(s) |

| 3000 - 3300 | O-H Stretch | Carboxylic Acid | [14][15] |

| 2850 - 3000 | N-H Stretch | Amine (as zwitterion NH₃⁺) | [14][15] |

| ~1710 | C=O Stretch | Carboxylic Acid | [9] |

| ~1600 | N-H Bend | Amine | [14] |

| 1100 - 1350 | C-F Stretch | Trifluoromethyl Group | [11] |

Synthesis and Chemical Reactivity

The synthesis of fluorinated amino acids often involves multi-step pathways. A common and practical approach for preparing the Fmoc-protected L-enantiomer, which is the form used in peptide synthesis, involves the direct N-protection of the commercially available amino acid.

Experimental Protocol: Synthesis of Fmoc-L-3-(Trifluoromethyl)phenylalanine

This protocol describes the N-terminal protection of L-3-(Trifluoromethyl)phenylalanine using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).[4]

Materials:

-

L-3-(Trifluoromethyl)phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve L-3-(Trifluoromethyl)phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

Fmoc-OSu Preparation: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Reaction: Cool the amino acid solution to 0°C in an ice bath. Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate of the product will form.

-

Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.

-

Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a hot ethyl acetate/hexane mixture.[4]

Chemical Stability and Reactivity

The trifluoromethyl group is exceptionally robust under most synthetic conditions, including the acidic and basic treatments used in Fmoc-based peptide synthesis.[16] However, under harsh basic conditions, particularly at elevated temperatures, the CF₃ group can undergo hydrolysis to a carboxylic acid.[17] The aromatic ring can participate in standard electrophilic aromatic substitution reactions, though it is deactivated by the electron-withdrawing CF₃ group.

Applications in Drug Discovery and Biotechnology

The unique properties imparted by the 3-CF₃ group make this amino acid a valuable building block in several research areas.

Pharmaceutical Development

Incorporating 3-(Trifluoromethyl)phenylalanine into a drug candidate can significantly improve its pharmacokinetic profile.

-

Enhanced Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation at the phenyl ring, a common degradation pathway for phenylalanine-containing compounds.[1]

-

Increased Lipophilicity: The CF₃ group increases the molecule's hydrophobicity, which can improve cell membrane permeability and bioavailability.[1][2]

-

Improved Binding Affinity: The electronic and steric profile of the CF₃-phenyl ring can lead to stronger and more selective interactions with biological targets, such as enzyme active sites or G-protein coupled receptors (GPCRs).[2][18]

Caption: Impact of CF3-Phe incorporation on peptide properties.

Peptide Synthesis

In peptide science, replacing a natural amino acid with 3-(Trifluoromethyl)phenylalanine is a proven strategy to create peptides with enhanced therapeutic properties. It can increase resistance to proteolytic enzymes, extending the peptide's half-life in vivo.[18][19]

Biochemical Research

As a research tool, this amino acid can be incorporated into peptides or proteins to probe structure and function. The ¹⁹F NMR signal provides a sensitive, non-perturbing probe to monitor protein folding, dynamics, and ligand binding without interference from other biological signals.[6][7]

Advanced Experimental Protocols

The following protocols provide standardized workflows for utilizing this compound in common research applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual incorporation of Fmoc-L-3-(Trifluoromethyl)phenylalanine into a peptide sequence on a Rink Amide resin.[2][18][20]

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, then repeat with fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-L-3-(Trifluoromethyl)phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated solution to the resin and agitate for 2-4 hours. The increased steric bulk may require longer coupling times than standard amino acids.[18]

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.

-

Cleavage & Deprotection: After the final coupling, wash the resin with Dichloromethane (DCM), dry it, and treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase HPLC. Confirm identity and purity with Mass Spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol compares the stability of a peptide containing 3-(Trifluoromethyl)phenylalanine against its natural counterpart in the presence of a protease like trypsin.[21][22]

Materials:

-

Peptide with Phenylalanine

-

Peptide with 3-(Trifluoromethyl)phenylalanine

-

Trypsin (or other relevant protease)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.2% Trifluoroacetic acid (TFA) in water

-

RP-HPLC system

Procedure:

-

Preparation: Prepare stock solutions of each peptide (e.g., 0.2 mM) and trypsin (e.g., 0.1 mg/mL) in PBS buffer.

-

Incubation: In separate tubes, mix the peptide solution with the trypsin solution. Incubate both tubes at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by diluting the aliquot into a solution of 0.2% TFA. Store samples at -80°C until analysis.

-

Analysis: Analyze each time-point sample by RP-HPLC, monitoring the decrease in the peak area of the parent peptide at 230 nm.

-

Data Interpretation: Plot the percentage of remaining parent peptide against time. Calculate the degradation rate and half-life (t₁/₂) for each peptide to quantitatively assess the stabilizing effect of the 3-CF₃-Phe substitution.[21][22]

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool for molecular design. Its robust chemical stability, combined with its ability to enhance lipophilicity and metabolic resistance, provides a reliable method for improving the drug-like properties of peptides and small molecules. As the demand for more stable and potent biologics continues to grow, the rational incorporation of precisely engineered building blocks like 3-(Trifluoromethyl)phenylalanine will remain a critical and enabling technology in the advancement of new therapeutics.

References

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Muttach, F., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Egle, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 425-434. [Link]

-

White, C. J., et al. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 70(42), 7755-7760. [Link]

-

PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

J. Am. Chem. Soc. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

-

PLOS. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

-

Expert Opinion on Drug Discovery. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

-

Preprints.org. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Illinois. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

-

Semantic Scholar. Research progress on trifluoromethyl-based radical reaction process. [Link]

-

PubMed. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

-

PubMed. Effect of phenylalanine on the fragmentation of deprotonated peptides. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]

-

ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

-

NIST WebBook. DL-Phenylalanine. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Fragmentation tree of phenylalanine computed from tandem MS data. [Link]

-

ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]

-

ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of tag introducible (3-trifluoromethyl)phenyldiazirine based photoreactive phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. DL-Phenylalanine [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Trifluoromethyl)-dl-phenylalanine

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone of innovation. Among these, fluorinated analogues have garnered substantial interest for their ability to modulate key pharmacological properties. 3-(Trifluoromethyl)-dl-phenylalanine is a synthetically derived amino acid that stands out in this class. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring of phenylalanine imparts profound changes to the molecule's electronic and steric character. This substitution significantly enhances lipophilicity and metabolic stability, properties highly sought after in the design of novel therapeutics.[1][2] The -CF3 group, being a strong electron-withdrawing moiety and a bioisostere for other chemical groups, can improve a drug candidate's binding affinity, membrane permeability, and resistance to enzymatic degradation.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of this compound, covering its fundamental chemical identity, synthesis, analytical characterization, and diverse applications. The content herein is synthesized from established literature and field-proven insights, designed to empower scientists to effectively harness the potential of this versatile building block.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. While the racemate is often used in initial screening or as a starting point for chiral separation, the individual enantiomers are typically required for specific biological applications, such as peptide synthesis. Each form is identified by a unique Chemical Abstracts Service (CAS) number.

-

L-Enantiomer: 3-(Trifluoromethyl)-L-phenylalanine (CAS: 14464-68-7)[1][3]

-

D-Enantiomer: 3-(Trifluoromethyl)-D-phenylalanine (CAS: 14464-67-6)[4]

-

DL-Racemic Mixture: The racemic mixture is cataloged under the general PubChem Compound ID (CID) 2777602, which lists the CAS numbers for the individual enantiomers. A distinct CAS number for the racemate is not consistently cited, and it is often identified by the numbers of its constituent stereoisomers.

The key physicochemical properties are summarized below for easy comparison.

| Property | 3-(Trifluoromethyl)-L-phenylalanine | 3-(Trifluoromethyl)-D-phenylalanine |

| CAS Number | 14464-68-7[1] | 14464-67-6[4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂[1] | C₁₀H₁₀F₃NO₂[4] |

| Molecular Weight | 233.19 g/mol [1] | 233.19 g/mol [4] |

| Appearance | White to off-white powder[1] | White powder |

| Purity | ≥99% (HPLC)[1] | ≥98% |

| Melting Point | 191-193 °C[1] | Not specified |

| Optical Rotation | [a]D²⁰ = +2 ± 1° (c=1, in 2N NaOH)[1] | Not specified |

Section 2: Synthesis and Purification

The synthesis of trifluoromethylated phenylalanine derivatives has been approached through various methods. A robust and common strategy involves the cross-coupling of a suitably protected alanine derivative with a trifluoromethylated aryl halide. The Negishi cross-coupling reaction is particularly effective for this purpose due to its functional group tolerance and high yields.

The rationale for this approach is its modularity. It allows for the convergent assembly of the final molecule from two key fragments: an organozinc reagent derived from a protected β-iodoalanine and an aryl bromide. The use of protecting groups (e.g., Boc for the amine, methyl ester for the carboxylic acid) is critical to prevent unwanted side reactions and ensure the chemoselectivity of the coupling step.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis via Negishi Coupling

This protocol is a representative methodology based on established synthetic strategies for analogous compounds.

-

Preparation of Protected β-Iodoalanine:

-

To a solution of Boc-L-serine methyl ester in dichloromethane (DCM) at 0 °C, add triphenylphosphine and imidazole.

-

Slowly add iodine (I₂) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Boc-β-iodoalanine methyl ester.

-

Causality: The Appel reaction conditions effectively convert the primary alcohol of the serine side chain into an iodide, which is an excellent leaving group and precursor for the organozinc reagent.

-

-

Negishi Cross-Coupling:

-

Activate zinc dust by stirring with a catalytic amount of iodine in dry DMF under an inert atmosphere (e.g., Argon).

-

Add the Boc-β-iodoalanine methyl ester to the activated zinc and heat gently (approx. 55 °C) to initiate the formation of the organozinc reagent.

-

In a separate flask, prepare a solution of 3-bromobenzotrifluoride, Pd₂(dba)₃ (palladium catalyst), and SPhos (ligand) in dry DMF.

-

Transfer the freshly prepared organozinc reagent to the catalyst-aryl bromide mixture via cannula.

-

Heat the reaction mixture at 60 °C for 4-6 hours, monitoring progress by HPLC or TLC.

-

Causality: The palladium catalyst facilitates the cross-coupling between the sp³-hybridized carbon of the alanine derivative and the sp²-hybridized carbon of the aryl bromide. The SPhos ligand is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps.

-

-

Deprotection and Isolation:

-

Upon completion, cool the reaction mixture and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

-

Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate and concentrate.

-

The resulting protected amino acid ester is then subjected to acidic hydrolysis (e.g., 6M HCl at reflux or TFA in DCM) to remove both the Boc and methyl ester protecting groups.

-

After hydrolysis, neutralize the solution to the isoelectric point (pH ~5-6) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.

-

Section 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach provides a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly diagnostic, showing a characteristic singlet for the -CF₃ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₁₀F₃NO₂).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing purity. For separating the D and L enantiomers, chiral HPLC is required, often using columns with a chiral stationary phase (e.g., cellulose- or amylose-based).

Protocol: Purity Analysis by RP-HPLC

This protocol outlines a standard method for determining the purity of the synthesized product.

-

System Preparation:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Detector: UV-Vis detector set to 220 nm and 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 50:50 A:B) at a concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B (linear gradient)

-

20-22 min: 90% B

-

22-23 min: 90% to 10% B

-

23-28 min: 10% B (re-equilibration)

-

-

Column Temperature: 30 °C.

-

-

Data Analysis:

-

Integrate the peak area of the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Self-Validation: The use of a gradient method ensures that impurities with a wide range of polarities are eluted and detected. TFA in the mobile phase acts as an ion-pairing agent, improving the peak shape of the zwitterionic amino acid.

-

Section 4: Applications in Research and Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable tool in several areas of scientific research.

Peptide Synthesis: Incorporating the L- or D-enantiomer into a peptide sequence can dramatically enhance its proteolytic stability. The steric bulk and electronic nature of the -CF₃ group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems. This is a critical advantage for developing peptide-based drugs.

Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel pharmaceuticals. The enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, making it particularly useful for drugs targeting neurological disorders.[1] The -CF₃ group can also modulate the pKa of nearby functional groups or engage in specific fluorine-protein interactions, leading to higher binding affinity and selectivity for its biological target.

Biochemical Research: As a research tool, it is used to probe protein-protein interactions and enzyme mechanisms. By replacing a natural phenylalanine residue with its trifluoromethylated counterpart, researchers can study how changes in hydrophobicity and electronics at a specific site affect protein structure, folding, and function.

Caption: Enhanced receptor binding by incorporating 3-(CF3)-Phenylalanine into a peptide.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool for rational drug design and biochemical investigation. Its trifluoromethyl group provides a powerful lever to fine-tune critical ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties. By understanding its synthesis, characterization, and the functional consequences of its incorporation, researchers can unlock new possibilities in developing more stable, potent, and effective therapeutic agents. The methodologies and insights provided in this guide offer a solid foundation for leveraging this unique chemical entity in pioneering scientific endeavors.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorophenylalanine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). L-3-Trifluoromethylphenylalanine: Synthesis, Properties, and Applications in Medicinal Chemistry and Biotechnology. Retrieved January 10, 2026, from [Link]

-

Research Scientific. (n.d.). 3-(TRIFLUOROMETHYL)-L-PHENYLALANINE, >=96.0%. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-dl-phenylalanine

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, offers a unique combination of properties: it is strongly electron-withdrawing, highly lipophilic, and metabolically stable. When appended to an amino acid scaffold like phenylalanine, it creates a non-natural amino acid with profound potential to modulate the pharmacological properties of peptides and small molecule drugs. 3-(Trifluoromethyl)-dl-phenylalanine serves as a critical building block, enabling researchers to enhance metabolic stability, improve binding affinity, and alter the conformational properties of parent molecules.[1] This guide provides a detailed exploration of established methodologies for the synthesis of this valuable compound, offering both theoretical grounding and practical, step-by-step protocols for the research scientist.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies: de novo construction of the amino acid from a trifluoromethylated precursor, and enzymatic or biocatalytic methods. This guide will focus on a classic and robust chemical method, the Strecker synthesis, which provides a reliable route to the racemic mixture.

De Novo Synthesis via the Strecker Reaction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a venerable and highly effective method for producing α-amino acids from aldehydes or ketones.[2][3] The overall transformation is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile intermediate.[4][5]

Principle and Rationale

The synthesis begins with 3-(trifluoromethyl)benzaldehyde as the readily available starting material. The reaction proceeds in two main stages:

-

Formation of the α-Aminonitrile: The aldehyde reacts with ammonia to form an imine. The imine is then attacked by a cyanide nucleophile (typically from NaCN or KCN) to form the stable α-aminonitrile intermediate. This sequence efficiently constructs the core backbone of the amino acid.

-

Hydrolysis to the Amino Acid: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, completing the synthesis of this compound.

This method is particularly advantageous for its operational simplicity and the use of inexpensive, readily available reagents.

Visualizing the Strecker Synthesis Workflow

Caption: Workflow of the Strecker synthesis for this compound.

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure adapted from established organic synthesis methodologies.

Step 1: Formation of α-Amino-3-(trifluoromethyl)phenylacetonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol) and ammonium chloride (3.38 g, 63.2 mmol) in 100 mL of methanol.

-

Addition of Cyanide: To the stirred suspension, add a solution of sodium cyanide (3.10 g, 63.2 mmol) in 20 mL of water dropwise over 30 minutes. Caution: Sodium cyanide is extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Place the crude α-aminonitrile in a 500 mL round-bottom flask and add 150 mL of concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the excess HCl and water.

-

Dissolve the resulting residue in a minimal amount of hot water.

-

Adjust the pH to approximately 6 with a concentrated ammonium hydroxide solution. The amino acid will precipitate.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

-

Final Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C.

Data Summary

| Parameter | Value |

| Starting Material | 3-(Trifluoromethyl)benzaldehyde |

| Key Reagents | NH4Cl, NaCN, HCl |

| Overall Yield | 65-75% |

| Product Form | White to off-white solid |

| Purity (Typical) | >98% (by NMR and HPLC) |

Biocatalytic Approaches: The Green Chemistry Alternative

While chemical synthesis provides a robust route, enzymatic methods are gaining traction for their high stereoselectivity and environmentally benign reaction conditions.[6] Enzymes like phenylalanine ammonia lyases (PALs) can catalyze the amination of cinnamic acid derivatives.[7] Although the direct synthesis of the 3-trifluoromethyl derivative can be challenging for wild-type enzymes, enzyme engineering and multi-enzymatic cascade processes are promising areas of active research.[7][8]

For instance, a multi-enzymatic cascade could be designed where a PAL variant performs the initial amination of 3-(trifluoromethyl)cinnamic acid, and other enzymes are used to resolve the racemic mixture or deracemize the undesired enantiomer, leading to an enantiomerically pure product.[7]

Visualizing a Potential Biocatalytic Cascade

Caption: Conceptual workflow for a chemoenzymatic deracemization cascade.

Conclusion and Future Outlook

The Strecker synthesis remains a highly reliable and scalable method for the production of this compound, providing researchers with ready access to this important building block. Its straightforward execution and use of common reagents make it an excellent choice for laboratory-scale synthesis. Looking forward, the development of engineered enzymes and optimized biocatalytic cascades holds the promise of more sustainable and stereoselective production methods, which will be crucial for the large-scale synthesis of enantiomerically pure fluorinated amino acids for pharmaceutical applications.

References

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... ResearchGate. Available at: [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. Available at: [Link]

-

Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. Taylor & Francis Online. Available at: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Available at: [Link]

-

L-3-Trifluoromethylphenylalanine: Synthesis, Properties, and Applications in Medicinal Chemistry and Biotechnology. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Strecker Amino Acid Synthesis. J&K Scientific LLC. Available at: [Link]

-

Synthesis of Tag Introducible (3-trifluoromethyl)phenyldiazirine Based Photoreactive Phenylalanine. PubMed. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Phenylalanine. Wikipedia. Available at: [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health (NIH). Available at: [Link]

- Method for producing L-phenylalanine.Google Patents.

- Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine.Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 3-(Trifluoromethyl)-dl-phenylalanine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl group onto the phenyl ring of phenylalanine dramatically alters its physicochemical properties, offering unique opportunities in peptide design, medicinal chemistry, and as a spectroscopic probe. This guide emphasizes a multi-technique, synergistic approach to unequivocally confirm the molecule's identity, purity, and three-dimensional structure.

Foundational Strategy: A Multi-Pronged Analytical Approach

The cornerstone of robust structural elucidation lies in the integration of multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. For a molecule like this compound, our strategy will be anchored in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction. This approach ensures a self-validating system where the data from one technique corroborates the findings of another.

The logical workflow for this elucidation is as follows:

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Investigation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an exceptionally sensitive and informative probe.[1][2]

¹H NMR Spectroscopy

¹H NMR will provide information on the number and connectivity of the proton environments.

-

Expected Signals:

-

Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.

-

The α-proton will be a multiplet, coupled to the β-protons.

-

The β-protons will appear as a multiplet, coupled to the α-proton.

-

The amine and carboxylic acid protons may be broad or exchange with the solvent, depending on the solvent used.

-

¹³C NMR Spectroscopy

¹³C NMR will identify all unique carbon environments. The trifluoromethyl group will have a distinct effect on the chemical shifts of the aromatic carbons and will exhibit C-F coupling.[3][4]

-

Expected Signals:

-

The carbonyl carbon of the carboxylic acid.

-

The α-carbon.

-

The β-carbon.

-

The aromatic carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to coupling with the three fluorine atoms.[3]

-

The trifluoromethyl carbon itself will appear as a quartet with a large ¹JCF coupling constant.[4]

-

¹⁹F NMR Spectroscopy: The Definitive Fingerprint

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[5] It provides a unique "fluorine fingerprint" of the molecule.[1][2]

-

Expected Signal:

-

A single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly sensitive to the electronic environment of the phenyl ring.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR.

-

COSY (Correlation Spectroscopy): Will establish proton-proton couplings, confirming the connectivity of the alanine side chain (α-H to β-H₂).

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons over two to three bonds, which is critical for connecting the alanine side chain to the trifluoromethyl-substituted phenyl ring.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

| NMR Data Summary (Predicted) | |

| Nucleus | Expected Chemical Shift (δ, ppm) and Multiplicity |

| ¹H | Aromatic (m, 4H), α-H (m, 1H), β-H₂ (m, 2H), NH₂ (br s, 2H), COOH (br s, 1H) |

| ¹³C | C=O, Cα, Cβ, Aromatic Cs (multiple signals), CF₃ (q, ¹JCF ≈ 275 Hz)[3] |

| ¹⁹F | Single peak (s) |

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.[6] The presence of halogen atoms can often be identified by their isotopic patterns.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula of this compound (C₁₀H₁₀F₃NO₂). The measured mass should be within 5 ppm of the calculated exact mass.

Fragmentation Pattern

Electron ionization (EI) or tandem mass spectrometry (MS/MS) will produce a characteristic fragmentation pattern that can be used to further confirm the structure. Expected fragmentation would involve the loss of the carboxylic acid group and cleavage of the Cα-Cβ bond.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for HRMS analysis.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Monoisotopic Mass | 233.0664 g/mol |

| Expected [M+H]⁺ (m/z) | 234.0736 |

| Expected [M-H]⁻ (m/z) | 232.0591 |

Single Crystal X-ray Diffraction: The Unambiguous 3D Structure

While NMR and MS provide conclusive evidence for the chemical structure, single crystal X-ray diffraction provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[8] This technique is particularly valuable for confirming the connectivity and stereochemistry of the molecule.

Crystal Growth

Growing single crystals of sufficient quality is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization are common methods.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and torsion angles.

Protocol: X-ray Crystallography

-

Crystal Growth: Systematically screen for suitable crystallization conditions using various solvents and techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data at a controlled temperature (often cryogenic).

-

Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the atomic positions and thermal parameters.

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 3-(Trifluoromethyl)-dl-phenylalanine

<An In-depth Technical Guide on the Core Physicochemical Characteristics of 3-(Trifluoromethyl)-dl-phenylalanine >

Abstract

This compound is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the phenyl ring dramatically alters its electronic properties, lipophilicity, and metabolic stability compared to its endogenous counterpart, phenylalanine. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing its molecular structure, solubility, melting point, and spectroscopic properties. Each section is supported by established experimental protocols to ensure scientific integrity and reproducibility.

Molecular Structure and Fundamental Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a racemic mixture of the D and L enantiomers. The key feature of this compound is the trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.

Table 1: Core Molecular Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₂[1][2] |

| Molecular Weight | 233.19 g/mol [1][2] |

| CAS Number | 14464-68-7 (L-form), 14464-67-6 (D-form)[1][2] |

| Appearance | White to off-white powder[1][2] |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Phenyl ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Amino acid backbone C1 -- C_beta [label=""]; C_beta -- C_alpha [label=""]; C_alpha -- N [label=""]; C_alpha -- COOH [label=""];

// Trifluoromethyl group C3 -- C_tfm [label=""]; C_tfm -- F1 [label=""]; C_tfm -- F2 [label=""]; C_tfm -- F3 [label=""];

// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_beta [label="CH₂"]; C_alpha [label="CH"]; N [label="NH₂"]; COOH [label="COOH"]; C_tfm [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];

// Positioning hints C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_beta [pos="0,2!"]; C_alpha [pos="-1,2.5!"]; N [pos="-1.5,3.5!"]; COOH [pos="-2,2!"]; C_tfm [pos="-1.74,-1!"]; F1 [pos="-2.5,-0.5!"]; F2 [pos="-2.5,-1.5!"]; F3 [pos="-1.74,-2!"]; }

Caption: Molecular structure of 3-(Trifluoromethyl)-phenylalanine.

Solubility Profile

The solubility of a compound is a critical parameter for its application in both in vitro and in vivo systems. The presence of the hydrophobic trifluoromethyl group enhances the lipophilicity of this compound compared to phenylalanine.[1][2]

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the shake-flask solubility determination method.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid.

The reported melting point for the L-enantiomer is in the range of 191-193°C .[1]

Experimental Protocol: Capillary Melting Point Determination

This is a common and straightforward method for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered sample is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Acid-Base Properties (pKa)

As an amino acid, this compound has both an acidic carboxylic acid group and a basic amino group. The pKa values determine the ionization state of the molecule at a given pH. The predicted acidic pKa for a similar compound, 2-(Trifluoromethyl)-dl-phenylalanine, is approximately 2.09.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is measured after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions of the curve.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic, alpha- and beta-protons, as well as the amine and carboxylic acid protons.

-

¹³C NMR: Will provide signals for each unique carbon atom, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: Will show a singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C=O, and C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides mass spectral data for the parent compound, DL-phenylalanine.[4]

-

UV-Vis Spectroscopy: Phenylalanine exhibits a characteristic UV absorption maximum at approximately 257.5 nm in water.[5] The trifluoromethyl-substituted analog is expected to have a similar absorption profile.

Conclusion

The physicochemical properties of this compound are crucial for its application in drug discovery and development. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it an attractive building block for novel therapeutics.[1][2] The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important synthetic amino acid.

References

-

LookChem. (n.d.). 2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. NIST Chemistry WebBook. Retrieved from [Link]

-

PhotochemCAD. (n.d.). L-Phenylalanine. Retrieved from [Link]

Sources

The Strategic Incorporation of a Trifluoromethyl Moiety: A Technical Guide to 3-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Molecular Properties Through Fluorination

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy for optimizing drug-like properties.[1][2] The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable functional group in drug design.[3] This guide provides an in-depth technical overview of 3-(Trifluoromethyl)-dl-phenylalanine, a fluorinated amino acid analog that has garnered significant attention as a versatile building block in the synthesis of novel pharmaceuticals and research probes.[4][5] By virtue of its trifluoromethyl-substituted phenyl ring, this compound serves as a critical component for modulating the pharmacokinetic and pharmacodynamic profiles of parent molecules, offering researchers a powerful tool to enhance efficacy, stability, and bioavailability.[2][3]

Physicochemical Characteristics of this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure consists of a phenylalanine backbone with a trifluoromethyl group attached to the meta-position of the phenyl ring. This substitution significantly influences its chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C10H10F3NO2 | [4][5][6] |

| Molecular Weight | 233.19 g/mol | [4][5][6] |

| Appearance | White to off-white powder | [4][5] |

| Storage Conditions | 0-8°C | [4][5] |

The presence of the trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.[3] This property is particularly advantageous in the design of drugs targeting the central nervous system, where penetration of the blood-brain barrier is crucial.[3]

Synthesis and Purification: A Modern Approach

The synthesis of trifluoromethylated phenylalanine derivatives often employs advanced cross-coupling methodologies to construct the carbon-carbon bond between the aryl ring and the alanine side chain. A notable and effective strategy involves the Negishi cross-coupling reaction.[7][8]

Experimental Protocol: Synthesis via Negishi Cross-Coupling

This protocol outlines a general, illustrative procedure for the synthesis of a protected form of this compound.

Materials:

-

3-Bromobenzotrifluoride

-

Protected β-iodoalanine derivative (e.g., Boc-β-iodoalanine methyl ester)

-

Zinc dust

-

Iodine (catalytic amount)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., SPhos)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), zinc dust is activated with a catalytic amount of iodine in anhydrous DMF until the color of iodine disappears.

-

Formation of the Organozinc Reagent: The protected β-iodoalanine derivative is added to the activated zinc suspension, and the mixture is stirred to facilitate the formation of the organozinc reagent.

-

Cross-Coupling Reaction: In a separate flask, the palladium catalyst and ligand are dissolved in anhydrous DMF. 3-Bromobenzotrifluoride is then added, followed by the freshly prepared organozinc reagent.

-

Reaction Monitoring: The reaction mixture is heated (e.g., to 55-60°C) and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the extent of the reaction.

-

Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected this compound derivative.

-

Deprotection: The protecting groups (e.g., Boc and methyl ester) can be removed under appropriate acidic or basic conditions to yield the final this compound.

Caption: A generalized workflow for the synthesis of this compound via Negishi cross-coupling.

Analytical Characterization

The unambiguous identification and characterization of this compound and its derivatives are crucial for quality control and regulatory purposes. A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The trifluoromethyl group provides a distinct signal in 19F NMR, which is a powerful tool for confirming its presence and purity.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9]

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can identify the characteristic functional groups present in the molecule, such as the carboxylic acid and amine groups.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for separating the D and L enantiomers if a chiral separation is required.

Caption: Key analytical techniques for the characterization of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a building block for the synthesis of more complex molecules with therapeutic potential.[4][5] The incorporation of this fluorinated amino acid can significantly impact the biological activity and pharmacokinetic properties of peptides and small molecule drugs.

Key Advantages in Drug Design:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[10]

-

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross biological membranes.[3]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing non-covalent interactions with biological targets and potentially increasing binding affinity and selectivity.[10]

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformational preferences of a peptide or small molecule, which can be leveraged to optimize its interaction with a target receptor or enzyme.

Therapeutic Areas of Interest:

The unique properties imparted by the 3-trifluoromethylphenyl group make this amino acid analog a valuable component in the design of drugs for various therapeutic areas, including:

-

Neurological Disorders: Its enhanced ability to penetrate the blood-brain barrier makes it suitable for developing drugs targeting the central nervous system.[4][5]

-

Oncology: The increased metabolic stability can lead to more potent and longer-lasting anti-cancer agents.

-

Infectious Diseases: As a component of peptidomimetics, it can be used to develop novel antimicrobial agents with improved stability.

Caption: The impact of incorporating this compound in drug discovery.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique physicochemical properties, imparted by the strategically placed trifluoromethyl group, provide medicinal chemists with a valuable tool for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the application of specialized building blocks like this compound will undoubtedly continue to expand, paving the way for the development of safer and more effective therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2777602, this compound. [Link]

-

National Center for Biotechnology Information. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

ResearchGate. Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine derivatives. [Link]

-

PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

-

ChemBK. 2-Trifluoromethyl-DL-phenylalanine. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wiley Online Library. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. [Link]

-

PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. [Link]

-

Wikipedia. Phenylalanine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of 3-(Trifluoromethyl)-dl-phenylalanine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Key Phenylalanine Analog

3-(Trifluoromethyl)-dl-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the realms of medicinal chemistry and drug development.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring of phenylalanine imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These attributes make it a valuable building block for the synthesis of novel peptides, enzyme inhibitors, and other pharmacologically active compounds.[1]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its incorporation into larger molecular frameworks. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is a synthesis of predicted data based on the analysis of its structural analogs and established spectroscopic principles, coupled with field-proven insights into the experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is an indispensable tool for elucidating the precise chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within a molecule. The following sections detail the expected NMR data for this compound and the rationale behind these predictions.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is predicted to exhibit distinct signals for the aromatic, alpha-amino acid, and trifluoromethyl-adjacent protons.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 4H | Aromatic (C₆H₄) | The electron-withdrawing trifluoromethyl group will deshield the aromatic protons, causing them to resonate at a lower field compared to unsubstituted phenylalanine. The meta-substitution pattern will lead to a complex multiplet. |

| ~4.0-4.2 | t | 1H | α-CH | The alpha-proton is adjacent to both the amino and carboxylic acid groups, resulting in a downfield shift. It will appear as a triplet due to coupling with the two β-protons. |

| ~3.2-3.4 | d | 2H | β-CH₂ | The diastereotopic beta-protons are coupled to the alpha-proton, giving rise to a doublet. |

Experimental Protocol: ¹H NMR

A detailed methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for amino acids to exchange the labile amine and carboxylic acid protons, simplifying the spectrum.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-3 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP for D₂O).[3]

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~175 | C=O (Carboxylic Acid) | The carbonyl carbon is highly deshielded. |

| ~130-140 | Aromatic (quaternary C-CF₃ and C-CH₂) | The carbon attached to the CF₃ group will be significantly affected by its electron-withdrawing nature. |

| ~120-130 | Aromatic (CH) | The aromatic CH carbons will have distinct chemical shifts due to the meta-substitution. |

| ~124 (q, J ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~55 | α-CH | The alpha-carbon is attached to the nitrogen and carboxylic acid groups. |

| ~38 | β-CH₂ | The beta-carbon is part of the aliphatic side chain. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is essential.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon).

-

Typical parameters include a 30° pulse width, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more).

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (e.g., to the solvent peak).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

Predicted ¹⁹F NMR Data (470 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | s | CF₃ | The trifluoromethyl group on an aromatic ring typically resonates in this region. The absence of nearby protons will likely result in a singlet. |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Similar to ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe is required.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

A reference compound, such as trifluorotoluene or hexafluorobenzene, can be used as an external standard.

-

Proton decoupling may be employed to simplify the spectrum, although significant coupling is not expected for this molecule.

-

-

Data Processing: Standard processing steps are applied as for other nuclei.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-2500 | Broad | O-H and N-H stretch | The carboxylic acid O-H and amino N-H stretches will appear as a broad band due to hydrogen bonding. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |